An In-depth Technical Guide to L-Leucine-13C6,15N for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to L-Leucine-13C6,15N for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Leucine-13C6,15N is a stable isotope-labeled form of the essential branched-chain amino acid L-Leucine. In this molecule, all six carbon atoms are replaced with the heavy isotope Carbon-13 (¹³C), and the nitrogen atom is replaced with the heavy isotope Nitrogen-15 (¹⁵N). This labeling results in a molecule that is chemically identical to its unlabeled counterpart but has a greater mass. This key characteristic makes L-Leucine-13C6,15N an invaluable tool in a variety of research applications, particularly in the fields of proteomics, metabolomics, and drug development. Its use as a tracer allows for the precise tracking and quantification of leucine's metabolic fate and its role in complex biological processes.
Core Properties and Specifications
L-Leucine-13C6,15N is a white solid that is utilized in numerous experimental settings. The key quantitative data and specifications for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Chemical and Physical Properties
| Property | Value |
| Chemical Formula | ¹³C₆H₁₃¹⁵NO₂ |
| Molecular Weight | 138.12 g/mol |
| CAS Number | 202406-52-8 |
| Isotopic Purity (¹³C) | ≥98% |
| Isotopic Purity (¹⁵N) | ≥98% |
| Mass Shift | M+7 |
Table 2: Mass Spectrometry Data for Quantitative Analysis
| Application | Parent Ion (m/z) | Daughter Ion (m/z) |
| Internal Standard for BCAA Analysis | 139.2 | 92.4 |
Key Applications and Experimental Protocols
The unique properties of L-Leucine-13C6,15N make it a versatile tool for a range of sophisticated experimental techniques. Below are detailed protocols for some of its primary applications.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a powerful technique for quantitative proteomics that uses stable isotope-labeled amino acids to metabolically label proteins in living cells. This allows for the direct comparison of protein abundance between different cell populations.
Experimental Protocol for SILAC using L-Leucine-13C6,15N:
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Cell Culture Preparation:
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Select two populations of the same cell line.
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Culture one population in "light" medium containing standard L-Leucine.
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Culture the second population in "heavy" medium where standard L-Leucine is replaced with L-Leucine-13C6,15N.[1] Other essential amino acids should be present in both media.
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Ensure complete incorporation of the labeled amino acid by growing the cells for at least five to six cell divisions in the respective media.
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Experimental Treatment:
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Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations. The other population serves as the control.
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Sample Collection and Preparation:
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Harvest both cell populations.
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Combine equal amounts of protein from the "light" and "heavy" cell lysates.
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Perform protein extraction and digestion, typically using an enzyme like trypsin.
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Mass Spectrometry Analysis:
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Analyze the resulting peptide mixture using high-resolution mass spectrometry (LC-MS/MS).
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Peptides from the "heavy" population will have a predictable mass shift compared to their "light" counterparts, allowing for their distinct identification and quantification.
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Data Analysis:
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Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
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Metabolic Flux Analysis (MFA)
MFA is a technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. L-Leucine-13C6,15N can be used as a tracer to follow the flow of carbon and nitrogen through metabolic pathways.
Experimental Protocol for ¹³C Metabolic Flux Analysis:
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Cell Culture and Labeling:
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Culture cells in a defined medium where a primary carbon source (e.g., glucose) is replaced with its ¹³C-labeled version.
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Introduce L-Leucine-13C6,15N into the medium to trace amino acid metabolism specifically.
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Allow the cells to reach a metabolic and isotopic steady state.
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Metabolite Extraction:
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Rapidly quench metabolic activity and extract intracellular metabolites from the cells.
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Analytical Measurement:
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Analyze the isotopic labeling patterns of key metabolites (including amino acids derived from protein hydrolysis) using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).
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Computational Modeling and Flux Calculation:
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Use specialized software to fit the measured labeling data to a metabolic network model.
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The software then calculates the intracellular metabolic fluxes that best explain the observed isotope distributions.
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Cellular Uptake Assays
Understanding how cells take up essential nutrients like leucine is crucial, especially in the context of drug development where transporters can be targeted. L-Leucine-13C6,15N provides a non-radioactive method to study the kinetics of leucine transport.
Experimental Protocol for a Cell-Based L-Leucine Uptake Assay:
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Cell Seeding:
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Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
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Uptake Buffer Incubation:
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Wash the cells with a pre-warmed uptake buffer (e.g., Hank's Balanced Salt Solution).
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Incubate the cells in the uptake buffer for a short period to equilibrate.
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Initiation of Uptake:
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Add the uptake buffer containing a known concentration of L-Leucine-13C6,15N to the cells.
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For kinetic studies, use a range of concentrations. To test for inhibition, co-incubate with the test compound.
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Termination of Uptake:
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After a defined incubation time (e.g., 1-15 minutes), rapidly wash the cells with ice-cold uptake buffer to stop the transport process and remove any extracellular labeled leucine.
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Cell Lysis and Analysis:
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Lyse the cells to release the intracellular contents.
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Quantify the intracellular concentration of L-Leucine-13C6,15N using LC-MS/MS, often with an internal standard for normalization.
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Data Analysis:
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Normalize the amount of uptaken L-Leucine-13C6,15N to the total protein content in each well.
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Calculate uptake rates and kinetic parameters (e.g., Km and Vmax) from the concentration-dependent uptake data.
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Signaling Pathways and Logical Relationships
L-Leucine is a key signaling molecule, particularly in the activation of the mTOR (mechanistic Target of Rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.
L-Leucine and the mTORC1 Signaling Pathway
L-Leucine activates the mTORC1 complex, leading to the phosphorylation of its downstream targets, S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1). This, in turn, promotes protein synthesis. The following diagram illustrates this signaling cascade.
Caption: L-Leucine activation of the mTORC1 signaling pathway.
General Experimental Workflow
The following diagram outlines a typical experimental workflow for studies involving L-Leucine-13C6,15N, from initial cell culture to final data analysis.
Caption: General experimental workflow using L-Leucine-13C6,15N.
Conclusion
L-Leucine-13C6,15N is a powerful and versatile tool for modern biological and biomedical research. Its ability to act as a tracer in living systems without perturbing cellular processes allows for precise and dynamic measurements of protein synthesis, metabolic fluxes, and nutrient uptake. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively incorporate this stable isotope-labeled amino acid into their experimental designs, ultimately leading to a deeper understanding of complex biological systems.
